N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic compound featuring a tetracyclic pyrrolo[3,2,1-ij]quinoline core substituted with a sulfonamide group at the 8-position and an isopropylphenyl moiety at the N-terminus.
Properties
IUPAC Name |
11-oxo-N-(4-propan-2-ylphenyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-13(2)14-3-6-17(7-4-14)21-26(24,25)18-11-15-5-8-19(23)22-10-9-16(12-18)20(15)22/h3-4,6-7,11-13,21H,5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUPGPCOCRXDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 348.43 g/mol. Its structure includes a pyrroloquinoline core with a sulfonamide group, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit notable antimicrobial properties. The compound has shown activity against various bacterial strains, particularly Gram-positive bacteria. Preliminary studies suggest that it may outperform traditional antibiotics in specific contexts.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.8 mg/L | |
| Escherichia coli | 1.4 mg/L | |
| Streptococcus pneumoniae | 2.0 mg/L |
The compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) highlights its potential as a novel antimicrobial agent.
Enzyme Inhibition
The sulfonamide moiety in the compound suggests potential enzyme inhibition capabilities. Studies have demonstrated that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE) and urease.
Table 2: Enzyme Inhibition Activity
These values indicate that the compound may serve as a lead for developing new enzyme inhibitors with therapeutic applications in treating conditions like Alzheimer's disease and gastric ulcers.
Case Studies
In a recent study on a series of oxoquinoline derivatives, compounds with similar structures to this compound were evaluated for their efficacy against resistant bacterial strains. The findings revealed enhanced antibacterial activity compared to existing treatments and suggested modifications to the C-8 position could further improve efficacy and reduce toxicity profiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide with structurally related compounds, emphasizing substituents, molecular properties, and biological activities:
Key Structural and Functional Insights:
Substituent Impact on Activity :
- Sulfonamide Derivatives : The target compound and its analogs (e.g., ) share a sulfonamide group at the 8-position, which may enhance solubility and binding to CNS targets. However, the N-(4-isopropylphenyl) group in the target compound likely improves metabolic stability compared to halogenated or heteroaromatic substituents .
- Receptor Selectivity : NH300094 () demonstrates that bulky substituents (e.g., fluorobenzoisoxazole-piperidinylpropoxy) confer multi-receptor antagonism, whereas simpler sulfonamide derivatives may exhibit narrower selectivity.
Synthetic Accessibility :
- Compounds with ester or carbonyl groups (e.g., ) are synthesized via straightforward coupling reactions, while sulfonamide derivatives (e.g., ) require sulfonation or nucleophilic substitution steps .
Pharmacological Potential: Pyrrolo[3,2,1-ij]quinoline derivatives with pyridinylmethyl or benzonitrile groups () show promise as enzyme inhibitors, suggesting the target compound could be repurposed for similar applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
